molecular formula C20H28Cl3N3O B2656798 (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride CAS No. 1391506-12-9

(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride

Cat. No. B2656798
CAS RN: 1391506-12-9
M. Wt: 432.81
InChI Key: GZXDEKGNTLNSGM-HPVDNOPASA-N
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Description

“(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride” is a chemical compound with the molecular formula C20H28Cl3N3O . It has a molecular weight of 323.44 . The IUPAC name for this compound is (1R)- (6-methoxyquinolin-4-yl) ( (2R)-5-vinylquinuclidin-2-yl)methanamine .


Molecular Structure Analysis

The compound has a complex structure that includes a quinoline and quinuclidine ring. The InChI code for this compound is 1S/C20H25N3O/c1-3-13-12-23-9-7-14 (13)10-19 (23)20 (21)16-6-8-22-18-5-4-15 (24-2)11-17 (16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13?,14?,19-,20-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is stored at 4°C, protected from light, and under nitrogen . It is available in physical form .

Scientific Research Applications

Fluorescent Dye Applications

DAPI is a fluorescent dye commonly used in molecular biology and cell biology research . DAPI is known for its ability to bind to DNA, specifically to the minor groove of double-stranded DNA . This dye emits blue fluorescence when excited by ultraviolet light, allowing researchers to visualize and stain DNA in various biological samples .

Immunofluorescence Microscopy

DAPI is a classic nuclear counterstain for immunofluorescence microscopy, as well as an important component of high-content screening methods requiring cell-based quantitation of DNA content and segmentation .

Safety and Hazards

The compound has a signal word of “Warning” according to the safety information . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDEKGNTLNSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1231763-32-8
Record name (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride
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